N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Quinoline Ring: This step involves the cyclization of an appropriate aniline derivative with a β-ketoester in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline intermediates using reagents such as coupling agents or catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acids, while reduction may produce quinolinecarboxamides with altered substituents.
Scientific Research Applications
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PHENYL-4-QUINOLINECARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PHENYL-4-QUINOLINECARBOXAMIDE: shares structural similarities with other quinolinecarboxamides and pyrazole derivatives.
Uniqueness
- The unique combination of the pyrazole and quinoline rings, along with the specific substituents, distinguishes this compound from other similar molecules. Its unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H26N4O |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H26N4O/c1-19-11-7-8-14-23(19)18-33-21(3)28(20(2)32-33)31-29(34)25-17-27(22-12-5-4-6-13-22)30-26-16-10-9-15-24(25)26/h4-17H,18H2,1-3H3,(H,31,34) |
InChI Key |
FHBAEPSVHQUFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Origin of Product |
United States |
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